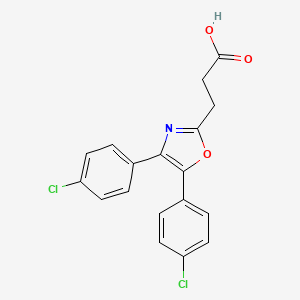

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid

Übersicht

Beschreibung

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid is a compound belonging to the oxazole family, which is known for its diverse biological activities. Oxazole derivatives have gained significant attention in medicinal chemistry due to their wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Vorbereitungsmethoden

The synthesis of 3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4,5-bis(4-chlorophenyl)-2-aminophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the oxazole ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often using catalysts and controlled environments to ensure consistency and efficiency .

Analyse Chemischer Reaktionen

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced oxazole derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the oxazole ring, using reagents like halogens or alkylating agents.

Wissenschaftliche Forschungsanwendungen

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of various complex molecules and pharmaceuticals.

Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including anti-inflammatory and anticancer treatments.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, inhibiting their activity and leading to various biological effects. For example, its anti-inflammatory action may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid can be compared with other oxazole derivatives, such as:

Oxaprozin: Known for its anti-inflammatory properties, oxaprozin is used in the treatment of arthritis.

Mubritinib: A tyrosine kinase inhibitor with potential anticancer applications.

Ditazole: Used as a platelet aggregation inhibitor.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.

Biologische Aktivität

3-(4,5-Bis(4-chlorophenyl)oxazol-2-yl)propanoic acid, also known as Wy-23205, is a compound belonging to the oxazole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

Molecular Formula : C18H13Cl2NO3

Molecular Weight : 356.21 g/mol

CAS Number : 33466-16-9

IUPAC Name : 3-[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid

The compound features a unique structure that contributes to its biological activity. The presence of the oxazole ring and the chlorophenyl substituents are critical in determining its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Notably:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammatory processes. This inhibition reduces the production of pro-inflammatory mediators such as prostaglandins.

- Antioxidant Activity : Research indicates that oxazole derivatives exhibit antioxidant properties, potentially reducing oxidative stress in biological systems .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens:

- Antibacterial Activity : In vitro tests have demonstrated that this compound exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values range from 4.69 to 22.9 µM against common bacterial strains such as Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : The compound also shows antifungal properties with effective inhibition against species like Candida albicans, with MIC values reported in the range of 16.69 to 78.23 µM .

Anti-inflammatory Properties

Due to its ability to inhibit COX enzymes, this compound is being explored for its potential as an anti-inflammatory agent. The reduction in inflammatory markers could make it a candidate for treating conditions such as arthritis and other inflammatory diseases.

Anticancer Potential

The anticancer properties of oxazole derivatives are well-documented, and this compound is no exception. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with other oxazole derivatives:

| Compound Name | Biological Activity | Key Features |

|---|---|---|

| Oxaprozin | Anti-inflammatory | Used for arthritis; COX inhibitor |

| Mubritinib | Anticancer | Tyrosine kinase inhibitor |

| Ditazole | Platelet aggregation inhibitor | Used in cardiovascular diseases |

The specific substitution pattern in this compound contributes to its distinct biological profile compared to these compounds.

Case Studies and Research Findings

- In Vivo Studies : Animal models have shown promising results where the administration of this compound led to reduced inflammation markers and improved recovery in models of induced arthritis .

- Cell Line Studies : In vitro studies using human cancer cell lines have indicated that treatment with this compound leads to significant reductions in cell viability, suggesting potential use as a chemotherapeutic agent .

Eigenschaften

IUPAC Name |

3-[4,5-bis(4-chlorophenyl)-1,3-oxazol-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO3/c19-13-5-1-11(2-6-13)17-18(12-3-7-14(20)8-4-12)24-15(21-17)9-10-16(22)23/h1-8H,9-10H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPPPXTYVGQLGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(OC(=N2)CCC(=O)O)C3=CC=C(C=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90187112 | |

| Record name | Wy 23205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33466-16-9 | |

| Record name | Wy 23205 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033466169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wy 23205 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90187112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.